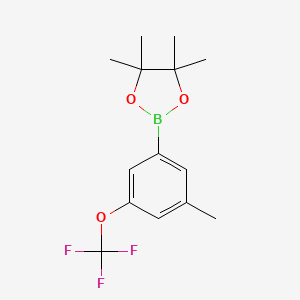
4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
説明
4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is an organic intermediate with borate and sulfonamide groups .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . In a specific example, the title compound was obtained by a two-step substitution reaction .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
As an organic intermediate, this compound plays a significant role in various chemical reactions. It’s particularly important in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
DFT has been used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .科学的研究の応用
Inhibitory Activity Against Serine Proteases
Spencer et al. (2002) explored the synthesis of derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, specifically focusing on compounds with inhibitory activity against serine proteases such as thrombin. These derivatives display distinct coordination properties in both solid state and solution, which are important for their biological activity (Spencer et al., 2002).
Synthesis of Boron Capped Polyenes for LCD Technology
Das et al. (2015) synthesized novel dioxaborolane derivatives that are potential intermediates for the production of conjugated polyene materials. These materials are significant for their application in technologies like Liquid Crystal Display (LCD) and for their potential therapeutic use in neurodegenerative diseases (Das et al., 2015).
Application in H2O2 Detection in Living Cells
Nie et al. (2020) developed a new 4-substituted pyrene derivative using a phenyl boronic ester, which demonstrates high sensitivity and selectivity for hydrogen peroxide (H2O2). This compound is notably used for detecting H2O2 in living cells, indicating its significant application in biological and medical research (Nie et al., 2020).
Brightness Emission-Tuned Nanoparticles
Fischer et al. (2013) utilized derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane to synthesize heterodisubstituted polyfluorenes. These compounds play a crucial role in creating stable nanoparticles that exhibit bright fluorescence emission, useful in various scientific and technological applications, including in biomedical imaging (Fischer et al., 2013).
Electrosynthesis of Sulfur-Containing Organoboron Compounds
Tanigawa et al. (2016) conducted an electrochemical study on sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-dioxaborolane. This research provides insight into the electrochemical properties and reactions of these compounds, which are essential for developing new materials and chemical processes (Tanigawa et al., 2016).
Lipogenesis Inhibition for Drug Development
Das et al. (2011) synthesized a series of boron-containing stilbene derivatives from 4,4,5,5-tetramethyl-dioxaborolane, some of which exhibit lipogenesis inhibitory effects. These derivatives are being explored for their potential as lipid-lowering drugs, highlighting their importance in pharmaceutical research (Das et al., 2011).
将来の方向性
Organoboron compounds like this one have a wide range of applications in pharmacy and biology . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Future research may continue to explore these and other potential applications.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-9-6-10(8-11(7-9)19-14(16,17)18)15-20-12(2,3)13(4,5)21-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVLDBHZEMFMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675049 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane | |
CAS RN |
1150561-56-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



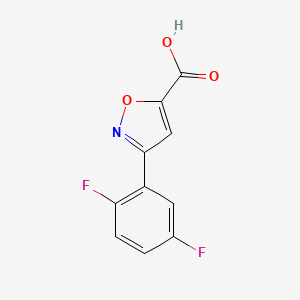
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1420368.png)
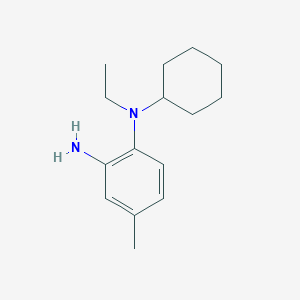
![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)
![[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine](/img/structure/B1420375.png)
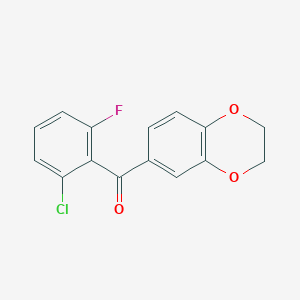
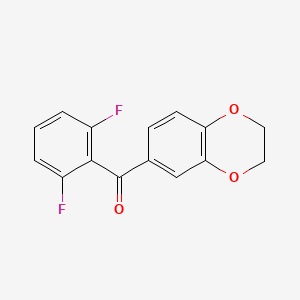
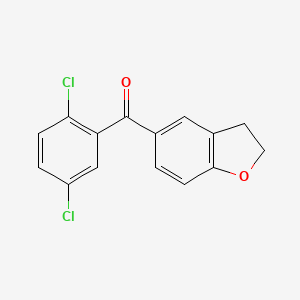
![2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole](/img/structure/B1420380.png)
![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)
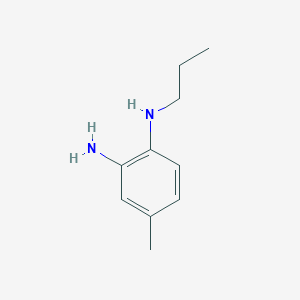
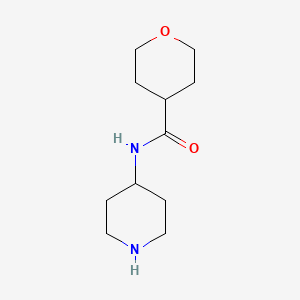
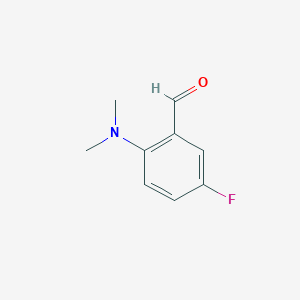
![6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1420387.png)